molecular formula C15H18N4O3 B2821442 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034423-59-9

3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2821442
CAS No.: 2034423-59-9
M. Wt: 302.334
InChI Key: ZWLVBEVHBVARAR-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core substituted at the 3-position with a 2-methoxyacetyl-functionalized piperidine moiety. The 2-methoxyacetyl group on the piperidine ring introduces electron-withdrawing and hydrophilic properties, which may influence pharmacokinetic parameters like solubility and metabolic stability.

Properties

IUPAC Name

3-[1-(2-methoxyacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-22-9-13(20)18-7-4-11(5-8-18)19-10-17-14-12(15(19)21)3-2-6-16-14/h2-3,6,10-11H,4-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLVBEVHBVARAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. The compound is characterized by a unique molecular structure that combines a pyrido[2,3-d]pyrimidine core with a piperidine moiety, which contributes to its biological activity. This article explores the biological activity of this compound, particularly its role as a selective sigma-1 receptor antagonist and its implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H18N4O3
  • Molecular Weight : 302.334 g/mol
  • CAS Number : 2034423-59-9

The presence of the methoxyacetyl group enhances the compound's chemical properties, making it a candidate for various pharmacological applications.

Sigma-1 Receptor Antagonism

The primary biological activity of 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is its function as a selective antagonist of the sigma-1 receptor. This receptor is implicated in several cellular processes, including calcium signaling, neuroprotection, and pain modulation. The compound's selectivity for the sigma-1 receptor suggests potential therapeutic applications in managing neuropathic pain and other related conditions.

Analgesic Properties

Preclinical studies have demonstrated that this compound exhibits significant analgesic properties in models of neuropathic pain. Its mechanism involves modulation of pain pathways through sigma-1 receptor inhibition, which may provide a safer alternative to traditional analgesics that often have broader side effect profiles.

The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and inhibits the RAS-MEK-ERK signaling pathway. This action disrupts cellular processes associated with pain and inflammation.

Comparative Biological Activity

To further understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds. The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
1'-(2-methoxyacetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-oneSpiro linkage with isobenzofuranSigma-1 receptor antagonist
2-amino-6-phenyl-1H-pyrido[3,2-d]pyrimidin-4-onePyrido-pyrimidine corePotential anti-cancer activity
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazineSubstituted pyrido-pyrimidineHepatitis C treatment candidate

Case Studies

Recent studies have highlighted the effectiveness of 3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in preclinical models:

  • Neuropathic Pain Model : In a study involving animal models of neuropathic pain, administration of this compound resulted in a significant decrease in pain-related behaviors compared to control groups. This suggests its potential for clinical use in managing chronic pain conditions.
  • Cancer Research : The compound's interaction with EGFR has been explored in cancer research contexts. In vitro studies showed that it inhibited cell proliferation in cancer cell lines dependent on EGFR signaling, indicating its potential as an anti-cancer agent.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

  • 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one (): Key Difference: Replaces the methoxyacetyl group with a thiophene-acetyl substituent. No activity data are reported, but thiophene-containing analogs often exhibit improved bioavailability .
  • 3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives ():

    • Key Difference : Substitutes the piperidine-methoxyacetyl group with a thiazole-ethyl chain.
    • Activity : Demonstrates cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC₅₀ values comparable to doxorubicin .
    • Structure-Activity Relationship (SAR) : The thiazole ring’s electron-rich nature and ethyl linker may facilitate DNA intercalation or kinase inhibition.

Core Isomer Comparisons: Pyrido[2,3-d] vs. Pyrido[3,4-d]pyrimidinones

  • Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (–4, 6–9): Structural Difference: Nitrogen atoms at positions 3 and 4 in the pyrimidine ring (vs. 2 and 3 in pyrido[2,3-d]). Synthetic Routes: Often synthesized via reductive amination (e.g., coupling aldehydes with amines using NaBH(OAc)₃) or Pd-catalyzed cross-coupling .

Antiplatelet Agents ()

  • Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives :
    • Activity : Inhibit ADP-induced platelet aggregation, though weaker than acetylsalicylic acid against collagen-induced aggregation. Reduction to 1,2,3,4-tetrahydro derivatives enhances potency .
    • SAR : Electron-donating groups (e.g., methoxy) on aryl substituents improve activity.

Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) Inhibitors ()

  • 2-Aryl-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones :
    • Activity : Inhibit mPGES-1, a target for inflammatory diseases. Quinazolin-4-one analogs in the same study show higher potency, suggesting the pyrido[2,3-d] scaffold may require optimization for this target .

Antimicrobial Agents ()

  • Aryliden hydrazinylpyrido[2,3-d]pyrimidin-4(3H)-ones :
    • Activity : Exhibit broad-spectrum antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
    • SAR : Hydrazine side chains enhance hydrogen-bonding interactions with microbial enzymes.

Comparative Data Table

Compound Name Core Structure Key Substituent Reported Activity Reference
3-(1-(2-Methoxyacetyl)piperidin-4-yl)-pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone 2-Methoxyacetyl-piperidine Not reported -
3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)-pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone Thiophene-acetyl-piperidine Not reported
3-(2-(2-Phenylthiazol-4-yl)ethyl)-pyrido[2,3-d]pyrimidin-4(3H)-one Pyrido[2,3-d]pyrimidinone Thiazole-ethyl Cytotoxic (IC₅₀: 2–5 µM)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Pyrido[3,4-d]pyrimidinone Pyrazole/thiazole substituents Cell-penetrant (no specific target)
Pyrido[2,3-d]pyrimidin-4(3H)-one antiplatelet derivatives Pyrido[2,3-d]pyrimidinone Varied aryl groups ADP-induced aggregation inhibition

Q & A

Q. Table 1: Example Reaction Conditions

StepSolventTemp (°C)Time (h)Yield (%)
AcylationDMF251275–80
CyclizationEthanol80660–70
PurificationEtOAc/Hex95% purity

Basic: What spectroscopic and computational methods are used to confirm the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methoxyacetyl protons at δ ~3.3–3.5 ppm) and carbon types (pyrimidinone carbonyl at ~165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 357.1432) .
  • X-ray Crystallography : Resolves stereochemistry and confirms piperidine ring conformation .
  • Computational Modeling : DFT calculations validate electronic properties (e.g., HOMO/LUMO energies) and predict binding modes for kinase inhibition .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?

Answer: Contradictions may arise from assay variability or off-target effects. Methodological approaches include:

  • Comparative Profiling : Test the compound against standardized cell lines (e.g., HT-29, MCF7) using consistent protocols (e.g., IC₅₀ assays) .
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm involvement of specific pathways (e.g., mPGES-1 or PDE3 inhibition) .
  • Metabolomic Analysis : Track downstream prostaglandin (PGE₂) or cAMP/cGMP levels to differentiate mechanisms .

Advanced: What strategies are recommended for designing derivatives with enhanced kinase inhibition?

Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyrido-pyrimidinone core to improve binding affinity .
  • Side Chain Optimization : Replace the methoxyacetyl group with bioisosteres (e.g., isoxazole-5-carbonyl) to modulate solubility and selectivity .
  • SAR Studies : Synthesize analogs with varying piperidine substitutions and assess inhibitory activity against kinases (e.g., EGFR, VEGFR) via kinase assays .

Q. Table 2: Example Derivative Activities

DerivativeKinase IC₅₀ (nM)Solubility (µg/mL)
Parent Compound12015
Trifluoromethyl Analog458
Isoxazole-carbonyl9022

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Cell Viability Assays : MTT or ATP-based assays (e.g., CellTiter-Glo®) in cancer lines (e.g., MCF7, HepG2) .
  • Enzyme Inhibition : Fluorescence-based mPGES-1 or PDE3 activity assays using recombinant proteins .
  • Cytokine Profiling : ELISA to measure IL-6 or TNF-α levels in LPS-stimulated macrophages for anti-inflammatory assessment .

Advanced: How can researchers address low bioavailability in preclinical studies?

Answer:

  • Prodrug Design : Mask polar groups (e.g., hydroxyl) with esters to enhance membrane permeability .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to improve solubility and sustained release .
  • Pharmacokinetic Studies : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models .

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